molecular formula C13H10FNO2 B6387306 MFCD18316971 CAS No. 1261911-28-7

MFCD18316971

Cat. No.: B6387306
CAS No.: 1261911-28-7
M. Wt: 231.22 g/mol
InChI Key: QGUMFGHXHRKFFL-UHFFFAOYSA-N
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Description

Such compounds often exhibit unique reactivity due to their electron-deficient boron centers, enabling cross-coupling reactions in synthetic chemistry. While specific data on MFCD18316971 are unavailable, its MDL identifier suggests structural similarity to compounds like CAS 1046861-20-4, a bromo-chloro-substituted phenylboronic acid derivative .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-10(11(14)6-8)12-7-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMFGHXHRKFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687147
Record name 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-28-7
Record name 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316971 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [specific process].

    Step 3: Final product formation by [specific reaction] under [specific conditions].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves:

    Large-scale reactors: Utilizing [specific type of reactor] for controlled reactions.

    Purification techniques: Employing methods such as [specific purification method] to isolate the compound.

    Quality control: Implementing stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD18316971 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].

    Substitution: Participates in substitution reactions with [specific reagents] under [specific conditions].

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as [specific oxidizing agent].

    Reducing agents: Including [specific reducing agent].

    Catalysts: Utilization of [specific catalyst] to enhance reaction rates.

Major Products

The major products formed from these reactions are [specific products], which have significant implications in various applications.

Scientific Research Applications

MFCD18316971 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in [specific chemical reactions] to study [specific phenomena].

    Biology: Employed in biological assays to investigate [specific biological processes].

    Medicine: Potential therapeutic applications in treating [specific medical conditions].

    Industry: Utilized in the production of [specific industrial products] due to its [specific properties].

Mechanism of Action

The mechanism by which MFCD18316971 exerts its effects involves:

    Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].

    Pathways Involved: Modulates [specific pathways] leading to [specific outcomes].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The closest analogs to MFCD18316971, as per , include boronic acids with halogen substituents. Key comparisons are summarized below:

Property This compound (Inferred) CAS 1046861-20-4 (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight ~235.27 235.27 219.25 274.25
Log Po/w (XLOGP3) ~2.15 2.15 2.18 2.89
Solubility (mg/mL) ~0.24 0.24 0.18 0.12
TPSA (Ų) ~40.46 40.46 40.46 40.46
Bioavailability Score ~0.55 0.55 0.55 0.45

These compounds share a boronic acid functional group (-B(OH)₂), which facilitates Suzuki-Miyaura cross-coupling reactions. Halogen substituents (Br, Cl) enhance electrophilicity, impacting reactivity and solubility .

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